3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline
Description
Significance of Heterocyclic Compounds in Contemporary Chemical Sciences
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are of paramount importance in the field of chemical sciences. Their structural diversity and ability to engage in a wide array of chemical interactions make them indispensable components in medicinal chemistry, materials science, and agrochemicals. The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, influencing their reactivity, polarity, and biological activity.
Architectural Features and Research Prominence of the 1,2,4-Oxadiazole (B8745197) Core
The 1,2,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This scaffold has garnered significant attention in medicinal chemistry due to its favorable characteristics. nih.gov It is considered a bioisostere of ester and amide functionalities, meaning it can mimic these groups while offering improved metabolic stability and pharmacokinetic properties. The 1,2,4-oxadiazole ring is relatively stable and can be readily synthesized through various established synthetic routes. Its derivatives have been reported to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Strategic Incorporation of Thiophene (B33073) Moieties in Molecular Design
Thiophene, a sulfur-containing five-membered aromatic heterocycle, is another privileged scaffold in drug discovery and materials science. The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which is crucial for molecular recognition at biological targets. The incorporation of a thiophene moiety can modulate a molecule's lipophilicity and electronic properties. Thiophene derivatives are found in numerous approved drugs and are investigated for their potential in electronic applications due to their conductive properties.
Role of Aniline (B41778) Substructures as Key Building Blocks in Organic Synthesis
Aniline, or aminobenzene, is a fundamental building block in organic synthesis. The amino group attached to the benzene (B151609) ring makes the aromatic system electron-rich and highly susceptible to electrophilic substitution reactions. This reactivity allows for the facile introduction of various functional groups onto the phenyl ring. Aniline and its derivatives are extensively used in the synthesis of dyes, polymers, and pharmaceuticals. The presence of an aniline moiety in a molecule provides a versatile handle for further chemical modifications and for establishing interactions with biological receptors.
Rationale for In-Depth Academic Investigation of the 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline Molecular Architecture
The molecular architecture of this compound is a deliberate combination of the three aforementioned scaffolds. The rationale for its investigation lies in the synergistic potential of these components. The 1,2,4-oxadiazole core acts as a rigid linker, positioning the thiophene and aniline moieties in a specific spatial orientation. The thiophene ring can be explored for its role in modulating biological activity and electronic properties. The aniline substructure, with its reactive amino group, offers a site for further derivatization, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.
While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, the chemical principles governing its constituent parts suggest it is a molecule of significant academic and potentially commercial interest. The synthesis of this compound would likely involve the reaction of a thiophene-derived amidoxime (B1450833) with an aminobenzoyl derivative, a common strategy for forming 3,5-disubstituted 1,2,4-oxadiazoles.
The expected chemical properties of this compound would include the characteristic reactions of anilines, such as diazotization and acylation of the amino group, as well as potential electrophilic substitution on the aniline and thiophene rings. Its potential applications could span various fields, from medicinal chemistry, where it could be a scaffold for new therapeutic agents, to materials science, where its aromatic and heterocyclic nature might be exploited.
Detailed Research Findings
As dedicated research on this compound is limited, this section presents a prospective analysis based on the known properties of its constituent fragments and related molecules.
Table 1: Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₂H₉N₃OS |
| Molecular Weight | 243.29 g/mol |
| XLogP3 | 3.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
| Formal Charge | 0 |
| Complexity | 359 |
These properties are predicted using computational models and have not been experimentally verified.
Synthetic Approaches:
The synthesis of this compound would likely proceed through the cyclization of a suitable amidoxime with an activated carboxylic acid derivative. A plausible synthetic route is outlined below:
Formation of Thiophene-2-carboxamidoxime: Thiophene-2-carbonitrile can be reacted with hydroxylamine (B1172632) to yield the corresponding amidoxime.
Activation of 3-Nitrobenzoic Acid: 3-Nitrobenzoic acid can be converted to its more reactive acid chloride or ester.
Condensation and Cyclization: The thiophene-2-carboxamidoxime would then be reacted with the activated 3-nitrobenzoic acid derivative. This is typically followed by a heat- or base-catalyzed cyclization to form the 1,2,4-oxadiazole ring, yielding 3-(3-nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole.
Reduction of the Nitro Group: The final step would involve the reduction of the nitro group on the phenyl ring to an amino group, for example, using catalytic hydrogenation or a reducing agent like tin(II) chloride, to afford the target compound, this compound.
Potential Research Applications:
The structure of this compound makes it an interesting candidate for several areas of research:
Medicinal Chemistry: The combination of a 1,2,4-oxadiazole, a thiophene, and an aniline moiety is found in various biologically active molecules. This compound could serve as a scaffold for the development of inhibitors of enzymes such as kinases or as antimicrobial agents. The aniline group provides a convenient point for modification to explore structure-activity relationships.
Materials Science: The extended aromatic system and the presence of heteroatoms could impart interesting photophysical or electronic properties to this molecule. Its derivatives could be investigated as components of organic light-emitting diodes (OLEDs) or organic semiconductors.
Table 2: Spectroscopic Data (Hypothetical)
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the protons on the thiophene ring, the disubstituted benzene ring, and the amino group. The chemical shifts would be influenced by the electronic nature of the interconnected rings. |
| ¹³C NMR | Resonances for the carbon atoms of the thiophene, benzene, and 1,2,4-oxadiazole rings. The carbons of the oxadiazole ring would appear at characteristic downfield shifts. |
| IR Spectroscopy | Absorption bands for the N-H stretching of the amine, C=N and C-O-C stretching of the oxadiazole ring, and aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns would likely involve the cleavage of the bonds connecting the heterocyclic rings. |
This is a generalized prediction of the expected spectroscopic data and would require experimental verification.
Comprehensive Analysis of 1,2,4-Oxadiazole Ring Formation Strategies
The construction of the 1,2,4-oxadiazole ring is a cornerstone in the synthesis of compounds like this compound. The primary methods for forming this heterocyclic system include pathways starting from amidoximes, 1,3-dipolar cycloadditions, and oxidative cyclization reactions.
Amidoxime-Based Cyclization Pathways
The most prevalent and versatile methods for synthesizing 1,2,4-oxadiazoles utilize amidoximes as key precursors. researchgate.net These approaches involve the reaction of an amidoxime with a carboxylic acid derivative, leading to an intermediate that subsequently cyclizes to form the desired 1,2,4-oxadiazole ring. chim.it
A common two-step process for the synthesis of 1,2,4-oxadiazoles involves the initial O-acylation of an amidoxime. mdpi.com This is typically achieved by reacting the amidoxime with an activated carboxylic acid derivative, such as an acyl chloride or anhydride. researchgate.net The resulting O-acylamidoxime intermediate can often be isolated before the final cyclization step. chim.it The subsequent intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring is frequently promoted by heating or the use of a catalyst. mdpi.comrsc.org Tetrabutylammonium fluoride (TBAF) has been identified as a mild and efficient catalyst for this cyclization step. scispace.comnih.gov
For the synthesis of this compound, this pathway would theoretically involve the reaction of thiophene-2-carboxamidoxime with a derivative of 3-aminobenzoic acid.
Table 1: Reagents for O-Acylation of Amidoximes
| Activating Agent for Carboxylic Acid | Typical Reaction Conditions | Reference |
|---|---|---|
| Acyl Chlorides | Base (e.g., pyridine), room temperature | researchgate.net |
| Anhydrides | Often neat or in a suitable solvent, may require heating | researchgate.net |
| Carbodiimides (e.g., DCC, EDC) | Room temperature, various solvents | chim.it |
| Carbonyl diimidazole (CDI) | Room temperature, often in NaOH/DMSO | mdpi.comnih.gov |
| HBTU/PS-BEMP | Microwave heating (150 °C, 15 min) | acs.org |
1,2,4-Oxadiazoles can also be synthesized through the direct condensation of amidoximes with various carbonyl-containing compounds. researchgate.net This approach can be more direct than the two-step O-acylation and cyclization method. The reaction of amidoximes with carboxylic acids, often activated in situ, is a widely used strategy. chim.it Similarly, esters can be condensed with amidoximes to yield 1,2,4-oxadiazoles, a reaction that can be effectively carried out at room temperature in a superbase medium like MOH/DMSO (where M = Li, Na, K). sci-hub.stresearchgate.net The use of inorganic bases in aprotic bipolar solvents such as DMSO has proven to be highly efficient for these condensations. mdpi.com
To streamline the synthesis of 1,2,4-oxadiazoles, one-pot procedures have been developed that avoid the isolation of the O-acylamidoxime intermediate. chim.it These protocols are highly desirable for their efficiency, particularly in the context of drug discovery and combinatorial chemistry. sci-hub.stresearchgate.net A notable one-pot method involves the condensation of amidoximes and carboxylic acid esters in a superbase medium like NaOH/DMSO at room temperature. scispace.comsci-hub.stresearchgate.net Another approach utilizes the Vilsmeier reagent to activate both the carboxylic acid for O-acylation and the intermediate for cyclocondensation in a one-pot fashion. researchgate.net The use of potassium carbonate as a base for the condensation of carboxylic acid esters and amidoximes also provides a convenient one-pot synthesis. tcgls.com
Table 2: Comparison of One-Pot Synthesis Protocols
| Reagents | Base/Catalyst | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Amidoxime, Carboxylic Acid Ester | NaOH | DMSO | Room Temperature | sci-hub.stresearchgate.net |
| Amidoxime, Carboxylic Acid Ester | K₂CO₃ | Not specified | Not specified | tcgls.com |
| Amidoxime, Carboxylic Acid | Vilsmeier Reagent | CH₂Cl₂ | Room Temperature | researchgate.net |
| Amidoxime, Carboxylic Acid | CDI, NaOH | DMSO | Room Temperature | mdpi.comnih.gov |
1,3-Dipolar Cycloaddition of Nitrile Oxides with Nitriles
An alternative and classical approach to the 1,2,4-oxadiazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. researchgate.netchim.it This [3+2] cycloaddition reaction is a powerful tool for constructing five-membered heterocyclic rings. chim.it Nitrile oxides, which are typically generated in situ, are highly reactive species. chem-station.com The regioselectivity of this reaction is a key consideration, as the substituent from the nitrile ends up at the C5 position of the oxadiazole, while the substituent from the nitrile oxide is at the C3 position. chim.it This method offers a different retrosynthetic disconnection compared to the amidoxime-based routes.
Oxidative Cyclization Reactions
More recently, oxidative cyclization reactions have emerged as a novel strategy for the synthesis of 1,2,4-oxadiazoles. mdpi.com These methods involve the formation of the heterocyclic ring through the oxidative coupling of N-H and O-H or C-H bonds. mdpi.com For instance, N-acyl amidines can undergo NBS-promoted oxidative cyclization to afford substituted 1,2,4-oxadiazoles in high yields at room temperature. mdpi.com Another example is the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to mediate the oxidative cyclization of amidoximes. researchgate.net Electrochemical methods have also been developed for the dehydrogenative cyclization of N-benzyl amidoximes, proceeding through an iminoxy radical intermediate. rsc.orgrsc.org
Table 3: Oxidants Used in Oxidative Cyclization for 1,2,4-Oxadiazole Synthesis
| Starting Material | Oxidant | Conditions | Reference |
|---|---|---|---|
| N-acylguanidines | PhI(OAc)₂ (PIDA) | DMF, Room Temperature | mdpi.com |
| N-acyl amidines | N-Bromosuccinimide (NBS) | Ethyl acetate, Room Temperature | mdpi.com |
| N-benzyl amidoximes | N-Bromosuccinimide (NBS) or I₂ | Base (e.g., DBU, K₂CO₃) | mdpi.com |
| Amidoximes | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Not specified | researchgate.net |
| N-benzyl amidoximes | Anodic oxidation | Electrocatalysis, alkali | rsc.orgrsc.org |
An exploration into the synthesis of this compound reveals a landscape of intricate chemical strategies. The methodologies for constructing this and analogous structures are multifaceted, involving targeted approaches for appending thiophene rings, specific techniques for building the phenyl-substituted core, in-depth mechanistic understanding, and modern enhancements that improve efficiency and yield.
Structure
3D Structure
Properties
IUPAC Name |
3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c13-9-4-1-3-8(7-9)12-14-11(15-16-12)10-5-2-6-17-10/h1-7H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRXRIYOOQXOCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC(=NO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational Chemistry and Theoretical Investigations of 3 3 Thiophen 2 Yl 1,2,4 Oxadiazol 5 Yl Aniline
Quantum Chemical Studies Using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. researchgate.netekb.eg For 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline, DFT calculations, particularly using Becke's three-parameter hybrid functional (B3LYP) combined with a substantial basis set like 6-311++G(d,p), are employed to elucidate its fundamental chemical characteristics. nih.govresearchgate.net These studies are pivotal for understanding the molecule's stability, reactivity, and potential for intermolecular interactions.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Insights
Frontier Molecular Orbital (FMO) theory is instrumental in understanding chemical reactivity. The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its ability to accept electrons, acting as an electrophile. youtube.com
For this compound, the distribution of these orbitals is typically localized on different parts of the molecule. The HOMO is expected to be concentrated on the electron-rich aniline (B41778) and thiophene (B33073) rings, whereas the LUMO is likely centered on the electron-deficient 1,2,4-oxadiazole (B8745197) ring system.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. ijper.org This gap is also fundamental to the molecule's electronic absorption properties.
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |
| ΔE (HOMO-LUMO Gap) | Energy difference (ELUMO - EHOMO) | ~3.5 to 4.5 |
Mapping of Molecular Electrostatic Potential (MEP) Surfaces for Interaction Sites
Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive behavior of a molecule towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions.
Red regions indicate the most negative potential, representing electron-rich areas that are susceptible to electrophilic attack.
Blue regions indicate the most positive potential, representing electron-poor areas that are prone to nucleophilic attack.
Green regions represent neutral or intermediate potential.
In this compound, the MEP map would likely show negative potential (red/yellow) concentrated around the electronegative nitrogen and oxygen atoms of the oxadiazole ring and the nitrogen atom of the aniline's amino group. thaiscience.info These sites are potential hydrogen bond acceptors. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino group and the aromatic rings, identifying them as potential hydrogen bond donor sites.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by describing the Lewis-like bonding pattern of electron pairs. cwejournal.org It is particularly useful for analyzing hyperconjugative interactions and intramolecular charge transfer (ICT). periodicodimineralogia.it This is achieved by examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs.
| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | E(2) (kcal/mol) | Description |
|---|---|---|---|---|
| LP(N)Aniline | π(C-C)Aniline Ring | n → π | High | Delocalization of aniline nitrogen lone pair into the phenyl ring. |
| LP(O)Oxadiazole | π(C=N)Oxadiazole | n → π | Moderate | Intramolecular charge transfer within the oxadiazole ring. |
| π(C=C)Thiophene | π(C=N)Oxadiazole | π → π | Moderate | Charge delocalization from the thiophene ring to the oxadiazole ring. |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
While DFT provides a static picture of a single molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, MD can be used to explore its conformational landscape by simulating the rotation around the single bonds that connect the three heterocyclic and aromatic rings. This allows for the identification of various low-energy conformers and the energy barriers between them.
Furthermore, MD simulations are invaluable for studying solvation effects. By placing the molecule in a simulated box of solvent molecules (e.g., water or ethanol), it is possible to observe how the solvent influences the molecule's conformation and dynamics. These simulations can provide information on solubility, the formation of hydrogen bonds with the solvent, and the stability of the compound in a biological environment.
Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis) through Computational Methods
Computational methods can accurately predict various spectroscopic signatures, which are crucial for the structural characterization of newly synthesized compounds. researchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding values for each nucleus, which are then converted into ¹H and ¹³C NMR chemical shifts. uncw.edunih.gov Comparing these predicted spectra with experimental results serves as a powerful tool for structure verification. researchgate.netmdpi.com
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds (e.g., N-H stretch of the amine, C=N stretch of the oxadiazole, or C-S stretch of the thiophene). scielo.org.za This allows for the assignment of peaks in an experimental FT-IR spectrum, confirming the presence of key functional groups. nih.govsapub.org
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. scielo.org.za The calculations yield the maximum absorption wavelength (λmax) and the corresponding oscillator strength, which is related to the intensity of the absorption band. This is often dominated by the HOMO→LUMO transition. sapub.org
| Spectroscopy Type | Predicted Parameter | Computational Method | Typical Information Gained |
|---|---|---|---|
| NMR | Chemical Shifts (δ in ppm) | DFT/GIAO | Structural confirmation by matching predicted ¹H and ¹³C shifts to experimental data. |
| IR | Vibrational Frequencies (cm-1) | DFT/B3LYP | Identification of functional groups (N-H, C=N, C-S, etc.) and confirmation of molecular structure. |
| UV-Vis | Absorption Wavelength (λmax in nm) | TD-DFT | Information on electronic transitions, conjugation, and the HOMO-LUMO energy gap. |
Mechanistic Pathway Elucidation through Transition State Calculations
Transition state calculations are a fundamental component of computational chemistry used to map the energy landscape of a chemical reaction. By identifying the highest energy point along the reaction coordinate—the transition state—researchers can understand the kinetics and feasibility of a synthetic pathway. For a molecule like this compound, these calculations are vital for optimizing the synthesis of its core 1,2,4-oxadiazole ring.
The formation of 1,2,4-oxadiazoles typically involves the cyclization of an intermediate species. nih.govmdpi.com A common route involves the reaction of an amidoxime (B1450833) with a carboxylic acid derivative. Computational studies, particularly using Density Functional Theory (DFT), can model this process in detail. zsmu.edu.ua The analysis involves calculating the Gibbs free energy, enthalpy, and entropy of the reactants, intermediates, transition states, and final products. zsmu.edu.ua This thermodynamic analysis helps to pinpoint the most energy-intensive, or rate-determining, step of the reaction. zsmu.edu.ua
For the synthesis of the 1,2,4-oxadiazole ring, a key mechanistic step is the intramolecular cyclization, which involves a nucleophilic attack followed by a dehydration step. nih.gov Transition state calculations can elucidate the precise geometry of the molecule as it contorts to form the new heterocyclic bond and expel a water molecule. The energy profiles generated from these calculations illustrate the key stages and define the temperature conditions necessary for the reaction to proceed efficiently. zsmu.edu.ua
Below is a representative table illustrating a hypothetical energy profile for a key cyclization step in the formation of a 1,2,4-oxadiazole ring, as determined by DFT calculations.
Table 1: Hypothetical Energy Profile for 1,2,4-Oxadiazole Ring Formation This table is a representative example based on typical DFT analyses of heterocyclic ring formation. zsmu.edu.ua
| Reaction Coordinate | Species | Relative Gibbs Free Energy (kcal/mol) | Description |
|---|---|---|---|
| 1 | Reactants (N-acyl-amidoxime intermediate) | 0.0 | The stable intermediate prior to cyclization. |
| 2 | Transition State 1 (TS1) | +25.5 | The energy barrier for the ring-closing nucleophilic attack. |
| 3 | Intermediate (Cyclic hemiaminal) | -5.2 | A transient, five-membered ring intermediate. |
| 4 | Transition State 2 (TS2) | +15.8 | The energy barrier for the dehydration step. |
In Silico Approaches for Virtual Screening and Lead Optimization based on Molecular Properties
In silico methods are indispensable for accelerating the drug discovery process. These computational techniques allow for the rapid screening of vast chemical libraries and the refinement of promising "hit" compounds into viable drug candidates, a process known as lead optimization. nih.govscienceopen.com The molecular scaffold of this compound, containing both thiophene and 1,2,4-oxadiazole moieties, has been a subject of such computational studies due to its diverse biological activities. mdpi.comresearchgate.net
Virtual screening is often the first step, where computational models are used to predict how strongly a compound might bind to a specific biological target, such as an enzyme or receptor. nih.gov Molecular docking is a primary tool for this, simulating the interaction between a ligand (the potential drug) and the active site of a protein. nih.gov For example, a study on structurally similar 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-amine derivatives used docking to evaluate their potential as inhibitors of cyclin-dependent kinase 2 (CDK-2), a key protein in cell proliferation. researchgate.net In that study, derivatives showed strong binding interactions, with some compounds achieving a better docking score than the reference ligand, indicating high potential as anti-proliferative agents. researchgate.net
Table 2: Example Docking Scores of Thiophene-Oxadiazole Derivatives against CDK-2 Based on data from a study on similar compounds to illustrate the virtual screening process. researchgate.net
| Compound | Docking Score (kcal/mol) | Binding Interactions Noted |
|---|---|---|
| Reference Ligand | -9.919 | Hydrogen bonds, hydrophobic interactions |
| Derivative P-1 | -10.654 | Enhanced hydrogen bonding with key residues |
Once a hit compound is identified through screening, lead optimization begins. This phase focuses on refining the molecule's structure to improve its drug-like properties, often summarized by ADME (Absorption, Distribution, Metabolism, and Elimination) profiles. 3biotech.com Computational tools like the Swiss-ADME web server are used to predict these properties based on the molecule's structure. mdpi.comresearchgate.net Key parameters include lipophilicity (LogP), solubility, oral bioavailability, and adherence to established drug-likeness rules, such as Lipinski's Rule of Five. mdpi.com For 1,2,4-oxadiazole derivatives, in silico predictions have suggested high oral absorption and good bioavailability. mdpi.com
This computational profiling helps medicinal chemists prioritize which structural modifications are most likely to yield a candidate with a desirable balance of potency, selectivity, and pharmacokinetic properties, thus reducing the rate of failure in later stages of drug development. scienceopen.com3biotech.com
Table 3: Predicted Molecular Properties for this compound Properties calculated using computational models to predict drug-likeness.
| Property | Predicted Value | Implication for Drug-Likeness |
|---|---|---|
| Molecular Weight | 271.32 g/mol | Fulfills Lipinski's rule (< 500), associated with good absorption. |
| LogP (Lipophilicity) | 3.15 | Within the ideal range for membrane permeability. |
| Hydrogen Bond Donors | 1 (amine group) | Fulfills Lipinski's rule (≤ 5), contributes to target binding. |
| Hydrogen Bond Acceptors | 4 (N and O atoms) | Fulfills Lipinski's rule (≤ 10), crucial for solubility and binding. |
| Topological Polar Surface Area (TPSA) | 81.3 Ų | Suggests good intestinal absorption and cell permeability. |
Chemical Reactivity and Transformational Pathways of the 3 3 Thiophen 2 Yl 1,2,4 Oxadiazol 5 Yl Aniline Scaffold
Reactivity at the Thiophene (B33073) Moiety: Electrophilic and Nucleophilic Substitutions
The thiophene ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution reactions, often more readily than benzene (B151609). e-bookshelf.de The substitution pattern is directed by the sulfur atom and the existing substituent.
Electrophilic Substitution: Electrophilic attack on a 2-substituted thiophene, such as the one in the title compound, preferentially occurs at the C5 position (the vacant α-position adjacent to the sulfur). e-bookshelf.depharmaguideline.com This is because the intermediate carbocation is most effectively stabilized by resonance involving the sulfur atom's lone pairs. Common electrophilic substitution reactions include:
Halogenation: Introduction of bromine or chlorine can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions. wikipedia.org
Nitration: Nitration can be performed using milder nitrating agents, such as acetyl nitrate (B79036), to avoid oxidation of the sensitive thiophene ring. quimicaorganica.org
Sulfonation: Reaction with sulfuric acid or a sulfur trioxide-pyridine complex can introduce a sulfonic acid group. quimicaorganica.org
Friedel-Crafts Acylation and Alkylation: These reactions proceed readily, typically at the C5 position, using Lewis acid catalysts. wikipedia.org
The large oxadiazol-aniline substituent at the C2 position may exert some steric hindrance, but the electronic directing effect to the C5 position is generally dominant.
Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the thiophene ring is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups to activate the ring. quimicaorganica.orgedurev.in In the parent molecule, the oxadiazole ring acts as an electron-withdrawing group, which could facilitate nucleophilic attack, particularly if a leaving group (like a halogen) is present at the C3 or C5 position. edurev.in The reactivity of thiophenes towards nucleophilic substitution is significantly higher than that of corresponding benzene compounds. edurev.inuoanbar.edu.iq For instance, a halogenated derivative of the title compound could undergo displacement by various nucleophiles.
Table 1: Potential Reactions at the Thiophene Moiety
| Reaction Type | Reagents and Conditions | Expected Position of Substitution |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) in THF/DMF | C5 |
| Nitration | Acetyl nitrate (HNO₃/Ac₂O) | C5 |
| Acylation | Acyl chloride, AlCl₃ | C5 |
| Nucleophilic Substitution | Nucleophile (e.g., R₂NH, RO⁻), requires pre-functionalization with a leaving group | C3 or C5 |
Transformations Involving the Aniline (B41778) Group: Amidation, Alkylation, and Coupling Reactions
The primary amino group of the aniline moiety is a versatile functional handle for a wide range of transformations. Its nucleophilicity and ability to be converted into a diazonium salt are central to its reactivity.
Amidation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This transformation is often used to protect the amino group or to introduce new functional scaffolds.
N-Alkylation: Direct alkylation of the aniline can be achieved with alkyl halides. However, this method can sometimes lead to over-alkylation. organic-chemistry.org Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary or tertiary amines.
Coupling Reactions: The aniline moiety is an excellent substrate for modern cross-coupling reactions. The Buchwald-Hartwig amination, for example, allows for the coupling of the aniline with aryl halides or triflates, catalyzed by palladium complexes, to form diarylamines. organic-chemistry.org
Diazotization: Treatment of the aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the amino group into a diazonium salt (-N₂⁺). This intermediate is highly valuable as it can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as halides (-Cl, -Br), cyano (-CN), and hydroxyl (-OH) groups.
Table 2: Key Transformations of the Aniline Group
| Reaction Type | Reagents and Conditions | Product Functional Group |
|---|---|---|
| Amidation | RCOCl, Pyridine | -NHCOR |
| Reductive Amination | RCHO, NaBH₃CN | -NHCH₂R |
| Buchwald-Hartwig Coupling | Ar-Br, Pd catalyst, Base | -NHAr |
| Diazotization/Sandmeyer | 1. NaNO₂, HCl, 0°C; 2. CuX (X=Cl, Br, CN) | -Cl, -Br, -CN |
Heterocyclic Ring Transformations and Rearrangements of the 1,2,4-Oxadiazole (B8745197) Core
The 1,2,4-oxadiazole ring is characterized by a low level of aromaticity and a relatively weak N-O bond. chim.itresearchgate.net These features make it susceptible to various ring-opening and rearrangement reactions, often leading to the formation of other more stable heterocyclic systems. chim.itosi.lv
One of the most significant reactions of the 1,2,4-oxadiazole ring is the Boulton-Katritzky Rearrangement (BKR). chim.it This is a thermally or base-induced transformation involving an intramolecular nucleophilic substitution. chim.it The reaction requires a three-atom side chain attached to the oxadiazole ring containing a nucleophilic atom at its terminus. This nucleophilic atom attacks the N(2) position of the oxadiazole, using the oxygen atom as a leaving group, which results in the formation of a new heterocyclic system. chim.it While the parent compound does not have the requisite side chain for a classic BKR, derivatives synthesized from the aniline or thiophene moieties could be designed to undergo this rearrangement. For instance, if the aniline nitrogen were part of a three-atom chain, it could participate in a BKR. nih.gov
Beyond the BKR, the 1,2,4-oxadiazole core can undergo other transformations:
Reductive Ring Cleavage: The weak N-O bond is susceptible to cleavage by catalytic hydrogenation (e.g., using H₂/Pd-C) or other reducing agents. This typically leads to the formation of amidines and carbonyl compounds. For the title compound, this would result in the cleavage of the oxadiazole ring, yielding an N-acylamidine derivative.
Photochemical Rearrangements: Upon UV irradiation, 1,2,4-oxadiazoles can undergo rearrangements. The photo-induced cleavage of the N-O bond can generate a reactive intermediate that may cyclize in different ways, sometimes leading to isomeric oxadiazoles (B1248032) or other heterocycles like oxazolines. chim.itrjptonline.org
ANRORC Reactions: The "Addition of Nucleophile, Ring Opening, and Ring Closure" (ANRORC) mechanism is another pathway for the transformation of 1,2,4-oxadiazoles. researchgate.netosi.lv A nucleophile can attack the C5 carbon, leading to ring opening and subsequent re-cyclization to form a new heterocyclic system. chim.it
Synthesis of Diversified Analogs via Functionalization at Core Positions
The presence of multiple reactive sites allows for the synthesis of a diverse library of analogs from the 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline scaffold. Transition metal-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. nih.gov
Functionalization of the Thiophene Ring: After initial halogenation at the C5 position, Suzuki, Stille, or Heck coupling reactions can be employed to introduce new aryl, heteroaryl, or vinyl substituents.
Functionalization of the Aniline Ring: The aniline ring can be halogenated (ortho and para to the amino group) and then subjected to cross-coupling reactions. chemistrysteps.com Alternatively, conversion to a diazonium salt and then to an aryl halide or triflate provides a versatile handle for various palladium-catalyzed couplings. rsc.org
Direct C-H Activation/Functionalization: Modern synthetic methods increasingly rely on direct C-H activation to avoid pre-functionalization steps. nih.govspringerprofessional.de Catalytic systems (often using palladium, rhodium, or ruthenium) can enable the direct coupling of C-H bonds on the thiophene or aniline rings with various partners, offering a more atom-economical route to diversified analogs. springerprofessional.demdpi.com
Exploration of Catalytic Modifications and Green Reaction Conditions
Recent advances in organic synthesis emphasize the use of efficient catalytic systems and environmentally benign reaction conditions.
Catalytic Modifications: A wide range of transition metals, including palladium, nickel, copper, gold, and silver, have been used to catalyze the functionalization of heterocyclic compounds. springerprofessional.demdpi.comresearchgate.net These catalysts can enable reactions under milder conditions, with greater selectivity and functional group tolerance, compared to classical methods. nih.govrsc.org For instance, nickel-catalyzed cross-coupling reactions are gaining prominence as a more sustainable alternative to palladium. mdpi.com
Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like oxadiazoles. researchgate.netnih.govnih.gov This includes:
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and improve yields. researchgate.netnih.gov
Ultrasound-Mediated Synthesis: Sonication provides an alternative energy source that can promote reactions efficiently. nih.gov
Use of Greener Solvents: Replacing hazardous organic solvents with water, ionic liquids, or supercritical fluids minimizes environmental impact. nih.govgoogle.com
Catalyst-Free Conditions: Developing reactions that can proceed without a catalyst, for example by using grinding or milling techniques, simplifies purification and reduces waste. nih.govscholarsresearchlibrary.com
The synthesis and modification of the this compound scaffold can benefit significantly from these modern, sustainable approaches. researchgate.netscholarsresearchlibrary.com
Structure Activity Relationship Sar and Molecular Design Principles for 3 3 Thiophen 2 Yl 1,2,4 Oxadiazol 5 Yl Aniline Derivatives in Biological Contexts
Rational Modification of the Thiophene (B33073) and Aniline (B41778) Substituents for Targeted Molecular Interactions
The thiophene and aniline rings of the core scaffold are primary sites for synthetic modification to explore the SAR and improve biological activity. nih.govptfarm.pl The thiophene ring is considered a privileged pharmacophore in medicinal chemistry, and its substitution can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. rsc.orgnih.gov Modifications can be made to enhance lipophilicity, which may improve cell membrane permeability. nih.gov
Similarly, substitutions on the aniline ring can be tailored to achieve specific interactions within a target's binding pocket. For example, adding electron-donating or electron-withdrawing groups can modulate the electronic environment of the ring and its ability to form hydrogen bonds or other interactions. In studies of related heterocyclic compounds, the position of substituents on a phenyl ring (analogous to the aniline ring here) has been shown to dramatically affect binding affinity and selectivity for the target. nih.gov
Role of the 1,2,4-Oxadiazole (B8745197) Ring as a Bioisostere and Pharmacophore in Scaffold-Based Research
The 1,2,4-oxadiazole ring is a key component of the scaffold, often employed in medicinal chemistry for its favorable chemical and biological properties. mdpi.com It is frequently used as a bioisostere for ester and amide groups. researchgate.netnih.govscispace.com This substitution is advantageous because the oxadiazole ring is generally more resistant to hydrolysis by metabolic enzymes (esterases and amidases) compared to esters and amides, which can lead to improved metabolic stability and bioavailability of the drug candidate. researchgate.netnih.gov
Beyond its role as a bioisostere, the 1,2,4-oxadiazole ring acts as a crucial pharmacophore. It is a rigid, planar linker that helps to properly orient the thiophene and aniline substituents for optimal interaction with the biological target. researchgate.net The nitrogen and oxygen atoms within the ring can act as hydrogen bond acceptors, contributing directly to the binding affinity of the molecule. rsc.org This heterocyclic system is found in numerous compounds with a wide range of biological activities, including anticancer and anti-inflammatory effects, underscoring its importance in drug design. mdpi.comnih.gov
Computational Tools in SAR Exploration: Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking
Computational methods are indispensable for exploring the SAR of 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline derivatives. Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By analyzing various physicochemical descriptors, QSAR models can predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent compounds. researchgate.net
Molecular docking is another powerful computational tool that predicts the preferred orientation and binding mode of a ligand within the active site of a target protein. chemrxiv.orgrsc.org For derivatives of the 1,2,4-oxadiazole scaffold, docking studies have been used to elucidate binding modes with enzymes like Sirtuin 2. chemrxiv.org These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues, providing a structural basis for the observed biological activity and guiding further optimization. chemrxiv.orgscielo.org.za For instance, docking studies on thiophene-based thiadiazole derivatives identified specific interactions with the dihydrofolate reductase (DHFR) enzyme, supporting their observed anticancer activity. nih.gov
Design of Analogs for Modulating Specific Enzyme Activities
The this compound scaffold has served as a template for the design of inhibitors targeting specific enzymes implicated in disease.
Sirtuin 2 (Sirt2) Inhibitors: Sirtuin 2 is a NAD+-dependent deacetylase that has emerged as a therapeutic target for cancer and neurodegenerative diseases. acs.orgdiva-portal.org Researchers have developed a series of potent and selective Sirt2 inhibitors based on the 1,2,4-oxadiazole scaffold. acs.orgcapes.gov.br These compounds have been shown to inhibit Sirt2 at the single-digit micromolar level while remaining inactive against other sirtuin isoforms like Sirt1 and Sirt3. acs.org X-ray crystallography has revealed that these inhibitors bind to a subcavity within the enzyme, and their mechanism of inhibition is uncompetitive with respect to both the peptide substrate and NAD+. acs.org
Table 1: Sirtuin 2 Inhibition by 1,2,4-Oxadiazole Derivatives
| Compound | Sirt2 IC₅₀ (µM) | Sirt1 IC₅₀ (µM) | Sirt3 IC₅₀ (µM) |
|---|---|---|---|
| Analog 35 | 1.8 | >100 | >100 |
| Analog 39 | 2.5 | >100 | >100 |
Data sourced from studies on 1,2,4-oxadiazole based Sirt2 inhibitors. acs.org
Papain-like Protease (PLpro) Inhibitors: The papain-like protease (PLpro) of SARS-CoV-2 is an essential enzyme for viral replication and a promising target for antiviral drugs. nih.govnih.gov The 1,2,4-oxadiazole scaffold has been repurposed to develop PLpro inhibitors. nih.govnih.gov The design strategy involved the isosteric replacement of the amide backbone of a known benzamide (B126) inhibitor, GRL0617, with the 1,2,4-oxadiazole ring. nih.govnih.gov This approach led to the identification of derivatives with significant inhibitory activity against SARS-CoV-2 PLpro. nih.govnih.gov
Table 2: SARS-CoV-2 PLpro Inhibition by 1,2,4-Oxadiazole Derivatives
| Compound | Target | IC₅₀ (µM) |
|---|---|---|
| 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline (5) | SARS-CoV-2 PLpro | 7.197 |
| GRL0617 (Lead Compound) | SARS-CoV-2 PLpro | Not specified in text |
Data sourced from studies on repurposing 1,2,4-oxadiazoles as PLpro inhibitors. nih.govnih.gov
Investigations into Molecular Mechanisms of Antiproliferative Effects on Cellular Systems
Derivatives containing the 1,2,4-oxadiazole and thiophene moieties have demonstrated significant antiproliferative effects against various cancer cell lines. nih.govrsc.orgscirp.org The molecular mechanisms underlying these effects are a subject of ongoing investigation.
Studies have shown that compounds based on the 1,2,4-oxadiazole scaffold can induce apoptosis (programmed cell death) in leukemia cell lines. acs.org For Sirt2 inhibitors containing this scaffold, Western blot analyses confirmed that their antiproliferative effects in NB4 and U937 leukemia cells were linked to the inhibition of Sirt2. acs.org Furthermore, research on other thiophene-based 1,3,4-thiadiazole (B1197879) derivatives has demonstrated potent cytotoxic activity against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. nih.gov The antiproliferative activity of these compounds is often correlated with their ability to inhibit key enzymes involved in cancer cell growth and survival. acs.org
Agrochemical Research and Environmental Relevance of Oxadiazole Derivatives
Design and Synthesis of Agrochemically Active Derivatives
The synthesis of agrochemically active 1,2,4-oxadiazole (B8745197) derivatives typically involves the cyclization of an O-acyl amidoxime (B1450833) intermediate. A common route begins with the reaction of a nitrile with hydroxylamine (B1172632) to form an amidoxime. This intermediate is then acylated with a suitable acylating agent, such as an acid chloride or anhydride, followed by cyclization, often under thermal or acid-catalyzed conditions, to yield the 1,2,4-oxadiazole ring. rjptonline.org
For a compound like 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline, a plausible synthetic strategy would involve the preparation of thiophene-2-carboxamidoxime from thiophene-2-carbonitrile. This intermediate would then be reacted with 3-nitrobenzoyl chloride to form an O-acyl amidoxime, which upon cyclization would yield the 3-(thiophen-2-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole. The final step would be the reduction of the nitro group to an amine to afford the target compound. The introduction of various substituents on the thiophene (B33073) and aniline (B41778) rings allows for the generation of a library of derivatives for structure-activity relationship studies. nih.gov
Table 1: Synthesis Methods for 1,2,4-Oxadiazole Derivatives
| Starting Materials | Key Reagents | Reaction Type | Reference |
|---|---|---|---|
| Amidoximes and Acylating Agents | Pyridine, Sodium Acetate | Acylation followed by Cyclization | rjptonline.org |
| Nitriles and Hydroxylamine | Base | Amidoxime formation | mdpi.com |
Insecticidal Mechanism of Action at the Molecular Level
Derivatives of 1,2,4-oxadiazole have shown significant promise as insecticides and nematicides. mdpi.comresearchgate.net A notable commercial nematicide, tioxazafen, features a 3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole core structure, highlighting the potential of this scaffold. mdpi.com
The insecticidal mechanism of action for some oxadiazole derivatives involves the disruption of the insect's nervous system. One identified molecular target is the muscarinic acetylcholine (B1216132) receptor (mAChR) . jst.go.jp Agonistic activity at these receptors can lead to hyperexcitation, paralysis, and death of the insect. jst.go.jp Another proposed mechanism for certain oxadiazine insecticides, a related class of heterocycles, is the blockage of sodium channels in the nervous system, which leads to cessation of feeding, paralysis, and death. flyboss.com.au
For nematicides, some 1,2,4-oxadiazole derivatives have been found to target the acetylcholine receptor , leading to nematode mortality. mdpi.com Additionally, some compounds have been shown to inhibit succinate dehydrogenase (SDH) , an essential enzyme in the mitochondrial electron transport chain, leading to disruption of cellular respiration. researchgate.net
Table 2: Insecticidal/Nematicidal Activity of Selected 1,2,4-Oxadiazole Derivatives
| Compound | Target Pest | Activity (LC50/EC50) | Proposed Mechanism of Action | Reference |
|---|---|---|---|---|
| 3-methyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-thiadiazole | Nilaparvata lugens | High activity | Muscarinic acetylcholine receptor agonist | jst.go.jp |
| 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (A1) | Bursaphelenchus xylophilus | 2.4 µg/mL | Affects acetylcholine receptor | mdpi.com |
| Tioxazafen | Plant-parasitic nematodes | Broad-spectrum | Not specified in provided context | mdpi.com |
Fungicidal Mechanism of Action at the Molecular Level
The 1,2,4-oxadiazole nucleus is a component of many compounds with potent antifungal activity. mdpi.commdpi.comnih.gov A primary molecular target for many of these fungicides is succinate dehydrogenase (SDH) , a key enzyme in the Krebs cycle and mitochondrial electron transport chain. mdpi.commdpi.comnih.govnih.gov Inhibition of SDH disrupts cellular respiration, leading to a depletion of ATP and ultimately fungal cell death. Molecular docking studies have shown that 1,2,4-oxadiazole derivatives can bind to the active site of SDH through hydrogen bonds and hydrophobic interactions. mdpi.commdpi.com
Another potential mechanism of antifungal action is the inhibition of β-tubulin polymerization . researchgate.net This prevents the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure. Disruption of these processes leads to mitotic arrest and cell death. researchgate.net Some oxadiazole compounds have also been shown to cause morphological changes in fungal hyphae, such as collapse and shriveling, indicating a disruption of cell wall integrity or other vital cellular processes. nih.gov
Table 3: Antifungal Activity of Selected 1,2,4-Oxadiazole Derivatives
| Compound | Target Fungus | Activity (EC50/IC50) | Proposed Mechanism of Action | Reference |
|---|---|---|---|---|
| Compound F15 | Sclerotinia sclerotiorum | 2.9 µg/mL | Succinate dehydrogenase (SDH) inhibition | mdpi.comnih.gov |
| Compound 4f | Colletotrichum capsica | 8.81 µg/mL | Succinate dehydrogenase (SDH) inhibition | mdpi.com |
| Compound 4q | Rhizoctonia solani | 38.88 µg/mL | Succinate dehydrogenase (SDH) inhibition | mdpi.com |
Environmental Degradation Pathways and Ecological Impact of Related Structures
Degradation pathways can include microbial breakdown in soil and water, and photodegradation by sunlight. The specific degradation products would need to be identified to assess their potential toxicity. The presence of the thiophene ring might offer sites for microbial oxidation.
The ecological impact of such compounds relates to their potential toxicity to non-target organisms, including beneficial insects, aquatic life, and soil microorganisms. Herbicides containing a thiophene moiety have been studied for their ecotoxicological impact. nih.gov The potential for bioaccumulation and transport in soil and water systems would also need to be evaluated to fully understand the environmental risks associated with its use.
Structure-Activity Relationships in Phytoprotective Agents
The biological activity of 1,2,4-oxadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic and any attached aromatic rings. nih.gov Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds as phytoprotective agents.
For antifungal activity, the types of substituents on the phenyl rings attached to the oxadiazole core significantly influence efficacy. For instance, in a series of 1,2,4-oxadiazole derivatives, compounds containing an anisic acid moiety showed superior antifungal activity compared to those with a cinnamic acid moiety. mdpi.com
In the context of nematicidal activity, the introduction of a haloalkyl group, such as chloromethyl or bromomethyl, at the 5-position of the 1,2,4-oxadiazole ring has been shown to enhance activity. mdpi.com Furthermore, the substitution pattern on an attached benzene (B151609) ring is also critical; for example, substitution at the 4-position of the benzene ring often leads to higher nematicidal activity than substitution at the 2-position. mdpi.com
For a molecule such as this compound, the thiophene ring at the 3-position and the aniline group at the 5-position of the oxadiazole ring are key determinants of its biological activity. The electron-donating or withdrawing nature of substituents on the aniline ring, as well as potential modifications to the thiophene ring, would likely have a profound impact on its interaction with biological targets and thus its efficacy as a phytoprotective agent.
Concluding Remarks and Prospective Research Trajectories
Synthesis of Complex Architectures and Diversification Strategies
The synthesis of the 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline core typically relies on established methods for forming 3,5-disubstituted 1,2,4-oxadiazoles. A primary strategy involves the condensation and subsequent cyclodehydration of an amidoxime (B1450833) with a carboxylic acid or its activated derivative. nih.gov For this specific molecule, a plausible and efficient route would involve the reaction of thiophene-2-carboxamidoxime with 3-aminobenzoic acid, often facilitated by coupling agents or by converting the acid to a more reactive species like an acyl chloride.
Diversification of this core architecture is readily achievable, offering pathways to extensive compound libraries for structure-activity relationship (SAR) studies. Key strategies include:
Modification of the Aniline (B41778) Moiety: The primary amine of the aniline group serves as a key point for diversification. It can undergo a wide range of reactions, including acylation, alkylation, sulfonylation, and diazotization, to introduce various functional groups. This allows for the modulation of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity.
Substitution on the Thiophene (B33073) Ring: The thiophene ring can be functionalized at its vacant positions (3, 4, and 5) through electrophilic aromatic substitution reactions. Halogenation, nitration, or Friedel-Crafts acylation can introduce substituents that can either fine-tune electronic properties or serve as handles for further cross-coupling reactions (e.g., Suzuki, Sonogashira).
Bioisosteric Replacement: The thiophene or aniline rings can be replaced with other aromatic or heteroaromatic systems (e.g., furan, pyridine, pyrazole) to explore the impact of different electronic and steric profiles on biological activity. researchgate.net
One-pot synthesis procedures, which combine multiple reaction steps without isolating intermediates, are increasingly favored for their efficiency and adherence to green chemistry principles. nih.govijper.org The development of such a protocol for this class of compounds would be a significant advancement.
Integration of Advanced Spectroscopic and Computational Techniques
A thorough characterization of this compound and its derivatives is essential for confirming chemical structures and understanding their electronic properties. This is achieved through a combination of spectroscopic analysis and computational modeling.
Spectroscopic Characterization:
NMR Spectroscopy: 1H and 13C NMR are fundamental for elucidating the molecular structure, confirming the connectivity of the thiophene, oxadiazole, and aniline rings. Chemical shifts provide insights into the electronic environment of the constituent atoms. researchgate.net
FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify characteristic functional group frequencies, such as the N-H stretches of the aniline, C=N and N-O vibrations of the oxadiazole ring, and C-S vibrations of the thiophene moiety. researchgate.netnih.gov
UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the conjugated π-system of the molecule, which is useful for applications in materials science. researchgate.net
Computational Modeling: Density Functional Theory (DFT) calculations are powerful tools for complementing experimental data. researchgate.netnih.gov Quantum chemical computations can predict molecular geometries, vibrational frequencies, and NMR chemical shifts, which aids in the assignment of experimental spectra. researchgate.netnih.gov Furthermore, DFT is used to determine key electronic properties, as detailed in the table below.
Table 1: Predicted Electronic Properties from Computational Analysis
| Property | Description | Predicted Significance for the Scaffold |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Influences charge-transfer interactions with biological receptors and potential for use in organic electronics. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Determines electron affinity and is crucial for understanding reactivity and electronic transitions. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; relates to chemical stability and optical properties. | A smaller gap suggests higher reactivity and potential for nonlinear optical properties. researchgate.net |
| Dipole Moment | A measure of the overall polarity of the molecule. | Affects solubility, membrane permeability, and the nature of intermolecular interactions. acs.org |
| Molecular Electrostatic Potential (MEP) | A map of charge distribution on the molecular surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with biological targets. nih.gov |
Exploration of Novel Molecular Targets and Mechanistic Insights
The hybrid structure of this compound suggests its potential to interact with a variety of biological targets. Numerous studies on related thiophene-oxadiazole derivatives have highlighted their significant anticancer activities, providing a strong basis for prospective research. nih.govnih.govnih.gov
Potential Molecular Targets: Molecular docking studies on analogous compounds have identified several key enzymes involved in cancer progression as potential targets.
Carbonic Anhydrase IX (CA IX): This enzyme is overexpressed in many hypoxic tumors and plays a role in pH regulation and cancer cell survival. Thiophene-containing derivatives have shown strong binding affinity for this target. rsc.org
Dihydrofolate Reductase (DHFR): A well-established target for cancer chemotherapy, DHFR is essential for nucleotide synthesis. The thiadiazole analogue of the title compound has been investigated as a DHFR inhibitor. nih.gov
Kinases: Various kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer. The planar aromatic structure of the scaffold may facilitate binding within the ATP-binding pocket of certain kinases. nih.gov
The potential antiproliferative activity of this scaffold against various cancer cell lines warrants investigation. Insights from related compounds suggest that it may exhibit notable activity, as shown in the table below.
Table 2: Antiproliferative Activity of Structurally Related Thiophene-Oxadiazole Compounds
| Compound Type | Cell Line | Activity (IC50) | Potential Target | Reference |
| Spiro-indolin-oxadiazole with thiophene | MCF-7 (Breast) | 11.36 µM | Carbonic Anhydrase IX | nih.govrsc.org |
| Spiro-indolin-oxadiazole with thiophene | HCT-116 (Colon) | 10.82 µM | Carbonic Anhydrase IX | nih.govrsc.org |
| Thiophene-thiadiazole derivative | HepG-2 (Liver) | 4.37 µM | DHFR | nih.gov |
| Thiophene-thiadiazole derivative | A-549 (Lung) | 8.03 µM | DHFR | nih.gov |
Mechanistic studies would involve determining the mode of action, such as the induction of apoptosis, cell cycle arrest, or inhibition of specific enzymatic pathways. nih.gov
Development of Multifunctional Scaffolds for Interdisciplinary Applications
The this compound scaffold is not limited to medicinal chemistry. Its unique structure makes it a candidate for development into multifunctional agents for a range of interdisciplinary applications.
Drug Delivery and Theranostics: The aniline group can be used to conjugate the molecule to polymers, nanoparticles, or targeting ligands. This could enable the development of targeted drug delivery systems. If the core scaffold possesses intrinsic fluorescence, it could be developed into a theranostic agent, which combines therapeutic action with diagnostic imaging.
Chemical Probes: By attaching a fluorescent reporter or a reactive group to the aniline moiety, the scaffold could be converted into a chemical probe to study biological processes or identify new protein targets. smolecule.com
Organic Electronics: Molecules with extended π-conjugated systems containing electron-donating and electron-accepting groups can exhibit interesting photophysical properties. researchgate.net The combination of the electron-rich thiophene and the aniline with the oxadiazole core could be explored for applications in organic light-emitting diodes (OLEDs) or as nonlinear optical materials.
The versatility of the aniline group is key, allowing the core scaffold to be tailored for specific applications by linking it to other functional molecules or materials. sigmaaldrich.com
Future Directions in Materials and Agrochemical Sciences
Beyond biomedical applications, the structural motifs within this compound suggest promising avenues in materials and agrochemical sciences.
Materials Science: The development of novel organic materials for electronics and photonics is a rapidly growing field. Research on similar oxadiazole-thiophene structures has shown that extending the π-conjugated system can lead to materials with significant first hyperpolarizability (a measure of nonlinear optical activity). researchgate.net Future work could focus on synthesizing polymers or oligomers from the aniline-functionalized scaffold to create materials with tailored electronic and optical properties. researchgate.net
Agrochemical Sciences: There is a constant need for new, effective, and safe agrochemicals to protect crops. Heterocyclic compounds are a cornerstone of modern agrochemical research. mdpi.com Notably, derivatives containing thiophene and amide linkages have demonstrated potent fungicidal activity. mdpi.com For example, certain N-(thiophen-2-yl) nicotinamide (B372718) derivatives have shown excellent efficacy against cucumber downy mildew. mdpi.com This suggests that the this compound scaffold could serve as a lead structure for the discovery of new fungicides, herbicides, or pesticides. frontiersin.org Future research would involve synthesizing a library of derivatives and screening them for activity against a panel of relevant plant pathogens and pests.
Q & A
Q. What are the common synthetic routes for 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline, and what key reaction conditions should be considered?
The synthesis typically involves cyclization reactions between thiophene-2-carboxamidoxime derivatives and activated aromatic carboxylic acids. Key steps include:
- Amidoxime Formation : Reacting thiophene-2-carbonitrile with hydroxylamine hydrochloride in ethanol/water under reflux to form the amidoxime intermediate.
- Oxadiazole Cyclization : Coupling the amidoxime with 3-nitrobenzoic acid derivatives using coupling agents like HOBt/EDC·HCl in DMF, followed by nitro-group reduction to yield the aniline moiety .
- Purification : Techniques such as TLC (for reaction monitoring) and HPLC (for final purification) ensure high purity (>95%) .
Q. How is the structural characterization of this compound performed using spectroscopic methods?
- NMR Spectroscopy : H and C NMR (e.g., 500 MHz H in CDCl) confirm the oxadiazole ring formation (characteristic peaks at δ 8.2–8.5 ppm for aromatic protons) and the thiophene linkage (δ 7.1–7.3 ppm). The aniline NH group appears as a broad singlet near δ 5.5 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 284.0762 for CHNOS) .
Q. What initial biological screening approaches are recommended for evaluating its potential therapeutic applications?
- Anticancer Activity : Screen against cancer cell lines (e.g., CaCo-2, DLD1) using MTT assays, comparing IC values to reference drugs like 5-fluorouracil .
- Antimicrobial Testing : Employ broth microdilution assays against Gram-positive/negative bacteria to determine minimum inhibitory concentrations (MICs) .
Advanced Questions
Q. How can researchers analyze and resolve contradictions in biological activity data across different cell lines?
Discrepancies may arise due to cell-specific uptake mechanisms or metabolic variations. Strategies include:
- Mechanistic Profiling : Use flow cytometry to assess apoptosis induction (Annexin V/PI staining) and cell cycle arrest (propidium iodide DNA staining) across cell lines .
- Pharmacokinetic Studies : Measure intracellular drug accumulation via LC-MS to correlate exposure levels with activity .
Q. What strategies optimize the synthetic yield and purity of this compound?
- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) during cyclization to reduce side reactions.
- Catalyst Screening : Test alternatives to EDC·HCl (e.g., DCC or BOP-Cl) to improve coupling efficiency.
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes, enhancing yield by 15–20% .
Q. How does crystallographic analysis inform the structure-activity relationship (SAR) of this compound?
Single-crystal X-ray diffraction reveals:
- Planarity of the Oxadiazole-Thiophene Core : Enhances π-π stacking with biological targets (e.g., DNA topoisomerases).
- Aniline Substitution Effects : Electron-donating groups (e.g., -NH) improve solubility and binding affinity to hydrophobic enzyme pockets .
Q. What in silico methods are used to predict interactions with biological targets?
- 3D-QSAR Modeling : Build comparative molecular field analysis (CoMFA) models using IC data to predict anticancer activity. Validate with leave-one-out cross-validation (q > 0.6) .
- Molecular Docking : Simulate binding to mGluR5 receptors (PDB ID: 6FFI) to identify key hydrogen bonds (e.g., oxadiazole N-atoms with Arg78) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
